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Abstract
TG100-115 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms

γ and δ.[1][2] This technical guide provides a comprehensive overview of TG100-115, including

its biochemical activity, mechanism of action, and detailed experimental protocols for its

characterization. The information presented is intended to support the use of TG100-115 as a

valuable tool in preclinical research for inflammatory diseases, cardiovascular conditions, and

certain cancers.

Introduction to TG100-115
TG100-115 is a small molecule inhibitor that exhibits high selectivity for the p110γ and p110δ

catalytic subunits of Class I PI3K.[1][2][3] These isoforms are predominantly expressed in

leukocytes and are key mediators of inflammatory and immune responses, making them

attractive therapeutic targets.[4][5] TG100-115 has demonstrated efficacy in various preclinical

models, including those for myocardial infarction, asthma, and inflammation.[1][4][6][7]

Mechanism of Action
TG100-115 competitively inhibits the ATP-binding site of PI3Kγ and PI3Kδ, preventing the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to the downstream inhibition of the
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Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and

migration.[1][8][9] Specifically, TG100-115 has been shown to inhibit the phosphorylation of Akt,

mTOR, and the downstream effector p70S6 kinase.[1][8]
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Figure 1: PI3Kγ/δ Signaling Pathway and Inhibition by TG100-115.

Biochemical and Cellular Activity
The inhibitory activity of TG100-115 has been quantified against the Class I PI3K isoforms. The

half-maximal inhibitory concentrations (IC50) demonstrate its high selectivity for the γ and δ

isoforms over the α and β isoforms.

PI3K Isoform IC50 (nM)

PI3Kα 1200 - 1300[1][6]

PI3Kβ 1200 - 1300[1][6]

PI3Kγ 83[1][2]

PI3Kδ 235[1][2]

Table 1: Inhibitory Activity of TG100-115 against

Class I PI3K Isoforms
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In cellular assays, TG100-115 has been shown to inhibit various cellular processes. For

instance, in human umbilical vein endothelial cells (HUVECs), TG100-115 inhibits VEGF-

mediated phosphorylation of mTOR and p70S6 kinase, and FGF-stimulated phosphorylation of

Akt.[1][8] However, it does not affect HUVEC proliferation or VEGF-stimulated ERK

phosphorylation, highlighting its selective impact on the PI3K pathway.[1]

Experimental Protocols
PI3K Kinase Assay (In Vitro)
This protocol describes a common method to determine the IC50 values of TG100-115 against

different PI3K isoforms.
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Figure 2: Workflow for PI3K Kinase Inhibition Assay.
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Materials:

Reaction Buffer: 20 mM Tris, 4 mM MgCl2, 10 mM NaCl, pH 7.4.[1][8]

Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate.[1][8]

PI3K Isoforms (recombinant human).

TG100-115 (dissolved in DMSO).

ATP.

Kinase-Glo® Luminescent Kinase Assay Reagent.

96-well plates.

Luminometer.

Procedure:

Prepare a reaction mixture containing the reaction buffer, D-myo-phosphatidylinositol 4,5-

bisphosphate substrate, and the desired PI3K isoform in a 96-well plate.[1][8]

Add TG100-115 to the wells at a range of final concentrations.[1][8]

Initiate the kinase reaction by adding ATP.[1][8]

Incubate the plate for 90 minutes at room temperature to allow the enzymatic reaction to

proceed.[1][8]

Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent.[1][8]

Measure the luminescence using a luminometer. The amount of ATP consumed is inversely

proportional to the luminescence signal.[1]

Plot the luminescence signal against the inhibitor concentration and use non-linear

regression to calculate the IC50 value.[1]
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Cellular Akt Phosphorylation Assay (Western Blot)
This protocol is used to assess the effect of TG100-115 on the PI3K pathway in a cellular

context by measuring the phosphorylation of Akt.

Materials:

Cell line of interest (e.g., HUVECs).

Cell culture medium and supplements.

Growth factor (e.g., VEGF or FGF).

TG100-115.

Lysis buffer.

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.

Secondary antibody (HRP-conjugated).

Chemiluminescent substrate.

Western blot equipment.

Procedure:

Culture cells to the desired confluency.

Pre-treat the cells with various concentrations of TG100-115 for a specified time.

Stimulate the cells with a growth factor (e.g., VEGF) to activate the PI3K pathway.[2]

Lyse the cells and collect the protein extracts.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Probe the membrane with primary antibodies against phosphorylated Akt (Ser473) and total

Akt.
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Incubate with an appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vivo Applications
TG100-115 has been evaluated in several animal models, demonstrating its potential

therapeutic utility.

Myocardial Infarction: In rodent and porcine models of myocardial ischemia/reperfusion

injury, TG100-115 administered intravenously at doses of 0.5-5 mg/kg reduced infarct size

and preserved myocardial function.[1][6]

Asthma: In a murine asthma model, aerosolized TG100-115 significantly reduced pulmonary

eosinophilia, interleukin-13 levels, and mucin accumulation.[1][4]

Inflammation and Edema: In rat models, TG100-115 at doses of 1-5 mg/kg reduced edema

formation and inflammation induced by various mediators like VEGF and platelet-activating

factor.[1][6]

Off-Target Activity
While highly selective for PI3Kγ and PI3Kδ, TG100-115 has been reported to inhibit the kinase

activity of transient receptor potential melastatin 7 (TRPM7) with an IC50 of 1.07 µM.[6] This

off-target activity should be considered when interpreting experimental results, particularly at

higher concentrations.

Conclusion
TG100-115 is a well-characterized, potent, and selective inhibitor of PI3Kγ and PI3Kδ. Its

demonstrated efficacy in various preclinical models of inflammation and cardiovascular

disease, coupled with the availability of detailed experimental protocols, makes it an invaluable

tool for researchers investigating the roles of these PI3K isoforms in health and disease. This

guide provides the necessary information for the effective utilization of TG100-115 in a

laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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